molecular formula C24H21FN2O2 B11113326 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol

Cat. No.: B11113326
M. Wt: 388.4 g/mol
InChI Key: ZSGFWKJFXHWHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL is a complex organic compound with a unique structure that combines a benzoxazole ring, a fluorophenol group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative. The tert-butylphenyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the fluorophenol group is added through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The fluorophenol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL exerts its effects involves its interaction with specific molecular targets. The benzoxazole ring and fluorophenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({2-[4-(TERT-BUTYL)PHENYL]-1,3-BENZOXAZOL-5-YL}IMINO)METHYL]-6-FLUOROPHENOL is unique due to its combination of a benzoxazole ring, fluorophenol group, and tert-butylphenyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for a wide range of applications.

Properties

Molecular Formula

C24H21FN2O2

Molecular Weight

388.4 g/mol

IUPAC Name

2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-fluorophenol

InChI

InChI=1S/C24H21FN2O2/c1-24(2,3)17-9-7-15(8-10-17)23-27-20-13-18(11-12-21(20)29-23)26-14-16-5-4-6-19(25)22(16)28/h4-14,28H,1-3H3

InChI Key

ZSGFWKJFXHWHBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.